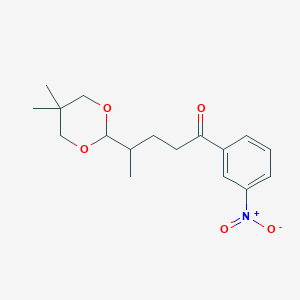

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one

Descripción

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹) and assignments:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 8.97 (s, 1H) : Aromatic proton ortho to the nitro group.

- δ 8.42–8.34 (m, 2H) : Remaining aromatic protons on the nitrophenyl ring.

- δ 5.03 (s, 1H) : Methine proton adjacent to the dioxane oxygen.

- δ 3.73–3.48 (m, 4H) : Methylene protons of the dioxane ring.

- δ 1.56–1.49 (m, 4H) and δ 0.82 (t, 6H) : Methyl groups on the dioxane and pentanone chain.

¹³C NMR (100 MHz, CDCl₃) :

Propiedades

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-12(16-22-10-17(2,3)11-23-16)7-8-15(19)13-5-4-6-14(9-13)18(20)21/h4-6,9,12,16H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDNIDWJPZOBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696468, DTXSID501173057 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanone, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706456-93-0, 898786-33-9 | |

| Record name | 1-Pentanone, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706456-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanone, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one , also known by its CAS number 898786-33-9 , is a synthetic organic molecule with potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 321.37 g/mol . Its structure features a dioxane ring and a nitrophenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.37 g/mol |

| CAS Number | 898786-33-9 |

| Purity | NLT 98% |

Biological Activity

Research on the biological activity of this compound indicates several potential therapeutic applications:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing dioxane rings exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by interacting with microbial cell membranes or inhibiting essential enzymes.

Anticancer Potential

Preliminary investigations suggest that similar compounds may induce apoptosis in cancer cells. The mechanism is hypothesized to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several dioxane derivatives for their antimicrobial properties. The results indicated that modifications to the dioxane ring could significantly enhance activity against Gram-positive bacteria, suggesting that further exploration of this compound could yield promising results .

- Investigation into Anticancer Properties : Research conducted on similar nitrophenyl compounds demonstrated their ability to inhibit tumor growth in vitro. The study highlighted the importance of substituents on the phenyl ring in modulating biological activity, indicating that the nitro group may play a crucial role in enhancing anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups often lead to increased ROS production, which can damage cellular components and induce apoptosis.

- Enzyme Inhibition : The structural features allow the compound to interact with active sites of enzymes, potentially inhibiting their function and altering metabolic pathways.

Comparación Con Compuestos Similares

Electronic Effects

- The 3-nitro group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to analogs with electron-donating groups (e.g., phenoxy in ) or less polar substituents (e.g., chloro in ). This may favor reactions such as nucleophilic aromatic substitution .

Métodos De Preparación

Cyclization Using 3-Hydroxy-2-butanone and Carbonate Derivatives

- Starting Materials: 3-Hydroxy-2-butanone and bis(trichloromethyl) carbonate or dimethyl carbonate.

- Reaction Conditions:

- In the case of bis(trichloromethyl) carbonate, the reaction is conducted in an organic solvent with auxiliary agents at two temperature stages: initially 0–5°C, followed by a higher temperature phase at 150–180°C.

- Using dimethyl carbonate involves a transesterification reaction at 60–100°C for 3–6 hours, followed by heating to 110–160°C for 2–5 hours to distill off byproducts like methanol.

- Catalysts and Solvents: Sodium propylate is used as a catalyst in the transesterification method; solvents include tirethylene glycol dimethyl ether (DME) or other suitable organic solvents.

- Workup: After reaction completion, neutralization with concentrated hydrochloric acid to pH ~7, followed by fractional distillation and crystallization at 0–5°C to isolate the crude product.

- Yield and Purity: The transesterification method yields approximately 52.75% of crude 4,5-dimethyl-1,3-dioxane-2-one with a purity of 99.6% (HPLC), melting point 78–78.5°C after recrystallization.

| Parameter | Bis(trichloromethyl) carbonate route | Dimethyl carbonate transesterification route |

|---|---|---|

| Starting materials | 3-Hydroxy-2-butanone + bis(trichloromethyl) carbonate | 3-Hydroxy-2-butanone + dimethyl carbonate |

| Temperature | Stage 1: 0–5°C; Stage 2: 150–180°C | Stage 1: 60–100°C; Stage 2: 110–160°C |

| Catalyst | Auxiliary agents | Sodium propylate |

| Solvent | Organic solvent (5–10× mass of 3-hydroxy-2-butanone) | Tirethylene glycol DME |

| Reaction time | Not explicitly stated | 3–6 h (transesterification) + 2–5 h (distillation) |

| Yield | Not specified | ~52.75% crude product |

| Purity (HPLC) | Not specified | 99.6% after recrystallization |

| Melting point | Not specified | 78–78.5°C |

Functionalization to 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one

The subsequent step involves attaching the 3-nitrophenyl pentanone moiety to the 1,3-dioxane core. Although direct detailed synthetic protocols for this exact compound are scarce in the public domain, the general approach is inferred from analogous ketone and aromatic substitution chemistry:

-

- The 1,3-dioxane intermediate bearing a reactive ketone or aldehyde group is subjected to nucleophilic aromatic substitution or Friedel-Crafts acylation with 3-nitrophenyl derivatives.

- Alternatively, the pentan-1-one chain can be constructed by alkylation or acylation reactions on the dioxane ring or via coupling reactions using appropriate halogenated precursors and organometallic reagents.

-

- Acidic or Lewis acid catalysts (e.g., AlCl3) are typically employed for Friedel-Crafts acylation.

- Controlled temperature conditions (0–100°C) depending on the sensitivity of the dioxane ring.

- Use of inert atmosphere to prevent oxidation of sensitive intermediates.

-

- Chromatographic techniques such as column chromatography or recrystallization to isolate the final product.

- Characterization by melting point, NMR, IR, and mass spectrometry to confirm structure.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4,5-dimethyl-1,3-dioxane-2-one | 3-Hydroxy-2-butanone + carbonate (bis(trichloromethyl) or dimethyl carbonate), catalysts, organic solvents, heat | Crude 1,3-dioxane intermediate |

| 2 | Purification of dioxane intermediate | Neutralization, fractional distillation, crystallization at low temperature | High purity 1,3-dioxane derivative |

| 3 | Functionalization with 3-nitrophenyl pentanone | Friedel-Crafts acylation or nucleophilic substitution, Lewis acid catalysts, controlled heating | Target compound this compound |

Research Findings and Notes

- The preparation of the 1,3-dioxane ring is critical and well-documented, with safety considerations addressed by choosing milder reagents like dimethyl carbonate instead of more hazardous chlorinated carbonates.

- The transesterification method provides a safer, more reliable route with good purity and moderate yield.

- The functionalization step requires careful control to preserve the dioxane ring integrity while introducing the nitrophenyl pentanone moiety.

- No direct industrial-scale synthesis details for the final compound are publicly available, indicating that it may be synthesized primarily for research purposes or in specialized laboratories.

- The use of chromatographic purification and recrystallization ensures high purity suitable for further applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation of 3-nitrobenzaldehyde derivatives with ketones in ethanol under basic catalysis (e.g., NaOH). For example, 3-nitrobenzaldehyde reacts with 3,3-dimethylbutan-2-one in ethanol at 333 K for 5 hours, monitored by TLC. Slow evaporation of the solvent yields crystalline products suitable for X-ray analysis . Optimization may involve varying catalysts (e.g., KOH vs. NaOH), solvents (polar aprotic vs. ethanol), or temperature gradients to improve yield and purity.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology :

- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms bond lengths, angles, and coplanarity of functional groups (e.g., nitro, carbonyl) .

- FT-IR : Peaks at ~1635 cm⁻¹ (C=O stretch) and ~1554 cm⁻¹ (NO₂ asymmetric stretch) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 299.2 for C₁₆H₃₃NO₂Si derivatives) validate molecular weight .

Q. What methods ensure purity during synthesis, and how are byproducts identified?

- Methodology :

- TLC monitoring : Use silica gel plates with UV-active indicators; Rf values help track reaction progress .

- Column chromatography : Purify crude products using gradients (e.g., hexanes → ethyl acetate) to isolate the target compound from regioisomers or unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or computational models?

- Methodology : Discrepancies between calculated (DFT) and experimental bond lengths (e.g., C=O or C-NO₂ distances) may arise from crystal packing effects. Refinement with SHELXL (incorporating anisotropic displacement parameters) and comparison to databases (e.g., Cambridge Structural Database) can validate computational assumptions . For example, the nitro group’s coplanarity with the benzene ring in the crystal structure may contrast with gas-phase DFT predictions.

Q. What strategies address low yields in alkylation or condensation reactions involving the dioxane moiety?

- Methodology :

- Protecting groups : The 5,5-dimethyl-1,3-dioxane group acts as a ketone-protecting moiety. Optimize its stability by adjusting pH (avoid strong acids) and reaction time .

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I) in photoinduced alkylation) improve efficiency with unactivated alkyl halides .

Q. How do steric and electronic effects influence reactivity in derivatives of this compound?

- Methodology :

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the phenyl ring to study electronic effects on nitro reduction or carbonyl reactivity.

- Steric maps : Use ORTEP-III to visualize spatial hindrance from the 5,5-dimethyl-dioxane group, which may slow nucleophilic attacks at the ketone .

Q. What computational tools predict spectroscopic signatures or reaction pathways?

- Methodology :

- DFT calculations : Gaussian or ORCA software can simulate IR/NMR spectra (e.g., comparing experimental vs. calculated C=O stretches) .

- Molecular docking : Study interactions with biological targets (e.g., pesticide enzymes) by modeling the nitro group’s hydrogen-bonding potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.